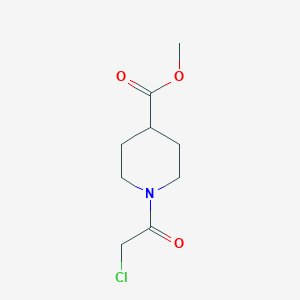

Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural organization and functional group positioning within the molecule. The molecular architecture centers around a six-membered piperidine ring in which the nitrogen atom is substituted with a 2-chloroacetyl group, while the carbon atom at position 4 bears a carboxylate group esterified with methanol. This structural arrangement creates a compound with multiple reactive sites and distinct electronic properties that influence its chemical behavior and potential applications.

The molecular formula C₉H₁₄ClNO₃ indicates the presence of nine carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms within the molecular structure. The specific arrangement of these atoms creates a three-dimensional architecture that exhibits characteristic conformational preferences and intermolecular interaction patterns. The piperidine ring system provides the central structural framework, with the nitrogen atom serving as a key connectivity point for the chloroacetyl substituent.

Alternative nomenclature systems and synonyms for this compound include methyl 1-(chloroacetyl)piperidine-4-carboxylate, 1-(2-chloro-acetyl)-piperidine-4-carboxylic acid methyl ester, and 4-piperidinecarboxylic acid, 1-(2-chloroacetyl)-, methyl ester. These various naming conventions reflect different approaches to describing the same molecular structure, with each emphasizing particular aspects of the compound's functional group organization and connectivity patterns.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClNO₃ |

| Molecular Weight | 219.66 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 730949-63-0 |

| Simplified Molecular Input Line Entry System | COC(=O)C1CCN(CC1)C(=O)CCl |

Comparative Nuclear Magnetic Resonance Spectroscopic Profiling (Proton, Carbon-13, Two-Dimensional Correlation Spectroscopy/Heteronuclear Single Quantum Coherence)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of the magnetic environments of individual nuclei within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environments of hydrogen atoms throughout the molecular structure. The methyl ester group typically displays a singlet resonance around 3.7-3.8 parts per million, corresponding to the three equivalent protons of the methoxy group. This chemical shift value is consistent with the electron-withdrawing effect of the adjacent carbonyl group, which deshields the methyl protons and shifts the resonance downfield.

The chloroacetyl substituent contributes distinctive spectroscopic features to the proton nuclear magnetic resonance spectrum, with the methylene protons adjacent to chlorine appearing as a characteristic singlet around 4.0-4.1 parts per million. This downfield chemical shift reflects the combined deshielding effects of both the chlorine atom and the carbonyl group, creating a highly characteristic spectroscopic signature for this functional group. The coupling patterns and multiplicities observed in the spectrum provide valuable information about the connectivity and spatial relationships between different protons within the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the magnetic environments of carbon nuclei throughout the molecular framework, providing complementary structural information to the proton spectrum. The carbonyl carbon atoms typically exhibit chemical shifts in the range of 165-175 parts per million, reflecting their electron-deficient character and distinctive magnetic environments. The piperidine ring carbons display characteristic chemical shift patterns that correspond to their positions within the heterocyclic framework and their substitution patterns.

Two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments provide powerful tools for establishing connectivity patterns and spatial relationships within the molecular structure. These advanced nuclear magnetic resonance techniques enable the unambiguous assignment of individual resonances and provide detailed information about through-bond and through-space interactions between different nuclei. The correlation patterns observed in these experiments confirm the proposed structural connectivity and provide insights into the three-dimensional organization of the compound.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (parts per million) |

|---|---|

| Methoxy Group (Proton) | 3.7-3.8 |

| Chloromethylene (Proton) | 4.0-4.1 |

| Piperidine Ring (Proton) | 1.4-2.9 |

| Carbonyl Carbon (Carbon-13) | 165-175 |

| Methoxy Carbon (Carbon-13) | 52-54 |

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical computational methods provide detailed insights into the electronic structure and molecular properties of this compound through theoretical analysis of the molecular wave function and electron distribution. Density functional theory calculations reveal the frontier molecular orbital characteristics, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern the compound's reactivity patterns and electronic properties. These computational approaches enable the prediction of molecular geometries, vibrational frequencies, and thermodynamic parameters that complement experimental observations.

The electronic structure calculations illuminate the charge distribution patterns within the molecule, revealing regions of electron density concentration and depletion that influence chemical reactivity and intermolecular interactions. The chloroacetyl substituent introduces significant electronic perturbations to the piperidine ring system, with the electron-withdrawing chlorine atom and carbonyl group creating localized regions of positive electrostatic potential. These electronic effects have important implications for the compound's chemical behavior and potential applications in synthetic transformations.

Computational analysis of the conformational energy landscape provides insights into the relative stabilities of different molecular conformations and the energy barriers associated with conformational interconversion processes. The calculations reveal that the chair conformation of the piperidine ring represents a global energy minimum, consistent with experimental observations and theoretical expectations for six-membered saturated heterocycles. The energy differences between alternative conformations provide quantitative measures of conformational preferences and dynamic behavior.

The calculated molecular electrostatic potential surfaces reveal the three-dimensional distribution of electrostatic interactions around the molecule, highlighting regions that are favorable for nucleophilic or electrophilic attack. The chloroacetyl group exhibits strongly positive electrostatic potential regions due to the presence of the electron-withdrawing chlorine atom and carbonyl functionality, while the nitrogen atom and carbonyl oxygen atoms display negative potential regions that can participate in hydrogen bonding and other attractive interactions.

Vibrational frequency calculations provide theoretical predictions for the infrared and Raman spectroscopic properties of the compound, enabling correlation with experimental spectroscopic observations. The characteristic stretching frequencies of the carbonyl groups, carbon-nitrogen bonds, and carbon-chlorine bonds can be predicted with high accuracy using quantum mechanical methods, providing valuable support for structural assignments and spectroscopic interpretations.

Hydrogen Bonding Networks and Non-Covalent Interactions

The molecular structure of this compound presents multiple sites for hydrogen bonding and other non-covalent interactions that influence its solid-state packing behavior and solution-phase properties. The carbonyl oxygen atoms of both the ester and amide functionalities serve as hydrogen bond acceptors, capable of forming intermolecular interactions with donor groups on neighboring molecules or solvent systems. These hydrogen bonding capabilities play crucial roles in determining crystallization behavior, solubility characteristics, and molecular recognition properties.

The chlorine atom within the chloroacetyl substituent can participate in halogen bonding interactions, which represent a specialized class of non-covalent interactions that have gained increasing recognition in supramolecular chemistry and crystal engineering applications. Halogen bonding involves the interaction between the electron-deficient region of the chlorine atom (sigma-hole) and electron-rich donor atoms such as nitrogen, oxygen, or other electronegative centers. These interactions contribute to the overall stability of molecular assemblies and influence the compound's physical properties.

Intermolecular interactions between piperidine derivatives often involve complex networks of hydrogen bonds and other attractive forces that create extended supramolecular architectures. The specific arrangement of donor and acceptor sites within this compound enables the formation of diverse hydrogen bonding patterns, including linear, bifurcated, and cyclic motifs that contribute to crystal lattice stability and molecular organization.

The carbonyl groups present in the molecule can engage in dipole-dipole interactions with other polar functionalities, creating additional stabilizing forces that influence molecular assembly and phase behavior. The orientational preferences of these dipolar interactions depend on the specific geometric arrangement of the carbonyl groups and their surrounding molecular environment, with parallel and antiparallel arrangements representing different energy states within the interaction landscape.

Van der Waals forces contribute significantly to the overall intermolecular interaction energy, particularly for contacts involving the aliphatic portions of the piperidine ring and the methyl groups of the ester functionality. These dispersive interactions, while individually weak, collectively provide substantial stabilization when multiple contacts are present within a molecular assembly. The shape complementarity between neighboring molecules influences the magnitude and directionality of van der Waals interactions, with close-packed arrangements typically exhibiting the strongest attractive forces.

| Interaction Type | Participating Groups | Typical Strength (kJ/mol) |

|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen (Acceptor) | 8-25 |

| Halogen Bonding | Chlorine Atom | 5-20 |

| Dipole-Dipole | Carbonyl Groups | 2-8 |

| Van der Waals | Aliphatic Carbons | 0.5-2 |

Properties

IUPAC Name |

methyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-14-9(13)7-2-4-11(5-3-7)8(12)6-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVZLLDJJQJDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368446 | |

| Record name | methyl 1-(chloroacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730949-63-0 | |

| Record name | methyl 1-(chloroacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme is as follows:

Starting Material: Piperidine-4-carboxylate

Reagent: Chloroacetyl chloride

Base: Triethylamine or sodium hydroxide

Solvent: Dichloromethane or tetrahydrofuran

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Nucleophilic Substitution: Substituted piperidine derivatives.

Hydrolysis: Piperidine-4-carboxylic acid derivatives.

Reduction: Piperidine-4-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial and Antibacterial Agents:

The compound serves as a crucial building block in the development of antimalarial and antibacterial drugs. Its structural similarity to known pharmacophores allows for modifications that can lead to enhanced biological activity against pathogens. For instance, derivatives of piperidine have been extensively studied for their potential to inhibit various enzymes essential for microbial survival.

2. Positive Allosteric Modulators:

Research has indicated that compounds related to methyl 1-(2-chloroacetyl)piperidine-4-carboxylate can act as positive allosteric modulators for receptors such as the glucagon-like peptide-1 receptor (GLP-1R). This application is particularly relevant in the treatment of type 2 diabetes, where enhancing insulin secretion can lead to improved glucose management .

3. Neuropharmacological Research:

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Its derivatives may be explored for their potential to modulate neurotransmitter release or receptor activity, contributing to research on anxiety and mood disorders .

Synthetic Applications

This compound is utilized in various synthetic pathways due to its versatile reactivity:

1. Synthesis of Piperidine Derivatives:

The compound can undergo nucleophilic substitution reactions where the chloroacetyl group facilitates the formation of new carbon-nitrogen bonds. This property is advantageous in synthesizing diverse piperidine derivatives, which are valuable in drug discovery .

2. Building Block for Complex Molecules:

As a synthetic intermediate, it contributes to constructing more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to participate in further reactions allows chemists to design novel compounds with tailored biological activities.

Case Studies

Case Study 1: Antimalarial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antimalarial activity against Plasmodium falciparum. The modifications made to the piperidine scaffold enhanced potency while minimizing toxicity.

Case Study 2: GLP-1R Modulation

Research involving a related compound showed that it could potentiate the effects of GLP-1R agonists, leading to decreased food intake and improved glucose handling in rodent models. This finding highlights the therapeutic potential of such compounds in managing obesity and diabetes .

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate with analogous piperidine derivatives:

Key Observations :

- Carfentanil’s phenylethyl and propanoylamino groups contribute to its high lipophilicity and opioid receptor binding, whereas the target compound lacks these moieties, likely reducing opioid activity .

- Fluorophenethyl derivatives (e.g., CAS 175278-29-2) exhibit increased blood-brain barrier (BBB) penetration due to fluorine’s electronegativity and small atomic radius .

Critical Analysis of Substituent Effects

- Chloroacetyl vs. Propanoylamino (Carfentanil): The chloroacetyl group’s reactivity contrasts with carfentanil’s stable propanoylamino linkage, which is critical for sustained receptor interaction .

- Methyl Ester vs. Ethyl Ester : Methyl esters generally hydrolyze faster than ethyl esters, impacting bioavailability. Ethyl derivatives (e.g., ) may offer better metabolic stability .

- Aromatic vs. Aliphatic Substituents : Phenylethyl (carfentanil) and fluorophenethyl groups enhance lipophilicity and receptor binding, while chloroacetyl prioritizes electrophilic reactivity .

Biological Activity

Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN2O2, with a molecular weight of approximately 246.7 g/mol. The compound features a piperidine ring, a chloroacetyl group, and a carboxylate ester, which contribute to its reactivity and biological activity.

Key Structural Features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom.

- Chloroacetyl Group: Enhances electrophilic character, facilitating nucleophilic attacks.

- Carboxylate Ester: Plays a role in the compound's reactivity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its reactivity due to the electrophilic nature of the chloroacetyl group. Upon nucleophilic attack by an amine or another nucleophile, a tetrahedral intermediate is formed. This intermediate can then undergo elimination to release chloride ions and form new carbon-nitrogen bonds. This process is crucial for developing compounds with potential biological activity, particularly in targeting specific enzymes or receptors in pharmacological applications.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antibacterial agent. Studies have shown that related compounds can inhibit the growth of various bacteria, including resistant strains of Mycobacterium tuberculosis (MIC values ranging from 0.5 to 4 µg/mL) and other Gram-positive bacteria .

Antiviral Activity

In the context of antiviral research, piperidine derivatives have been explored for their ability to inhibit viral entry and replication. Compounds structurally similar to this compound have demonstrated activity against HIV-1 by inhibiting CCR5 receptors, which are critical for viral entry into host cells . The IC₅₀ values for some related compounds were reported as low as 25.73 nM, indicating potent antiviral activity.

Study 1: Antimycobacterial Activity

A study evaluated the antituberculosis activity of various piperidine derivatives, including those with similar structures to this compound. The results showed that certain derivatives had significant inhibitory effects against both standard and resistant strains of M. tuberculosis, suggesting that modifications in the piperidine structure could enhance antimicrobial potency .

Study 2: Antiviral Properties

Another study focused on the design and synthesis of piperidine derivatives aimed at inhibiting HIV-1 entry. The results indicated that some compounds exhibited comparable efficacy to established antiviral drugs, validating the potential of piperidine derivatives in developing new antiviral therapies .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate?

A typical approach involves alkylation and acylation of piperidine derivatives. For example, ethyl isonipecotate can react with 1-bromo-2-chloroethane in the presence of an organic base (e.g., LDA) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Subsequent acylation with chloroacetyl chloride under anhydrous conditions yields the target compound. Solvent selection (e.g., THF, toluene) and base strength are critical for minimizing side reactions .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the piperidine ring structure and substituent positions. Mass spectrometry (MS), particularly high-resolution ESI-MS, verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and chloroacetyl moieties. Crystallographic data (e.g., X-ray diffraction) can resolve stereochemistry if applicable .

Q. What solvents are optimal for dissolving this compound?

The compound is soluble in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) and moderately soluble in acetone or acetonitrile. Protic solvents like water or ethanol may reduce solubility due to hydrogen bonding with the carbonyl group. Solubility tests under inert atmospheres are recommended to avoid hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side products during acylation?

Side reactions (e.g., over-acylation or elimination) can be minimized by controlling temperature (0–5°C) and using coupling agents like EDCI/HOBt to activate the chloroacetyl group. Catalytic amounts of DMAP may enhance acylation efficiency. Monitoring via TLC or in situ FTIR helps track reaction progress .

Q. What strategies mitigate challenges in handling moisture-sensitive intermediates?

Moisture-sensitive steps (e.g., LDA-mediated alkylation) require anhydrous solvents (dried over molecular sieves) and inert atmospheres (N₂/Ar). Intermediates should be stored under vacuum or in sealed containers with desiccants. Quenching residual reagents (e.g., with ammonium chloride) before work-up prevents degradation .

Q. How does solvent polarity influence the stereochemical outcome of piperidine derivatives?

Q. What purification methods resolve mixtures of regioisomers or diastereomers?

Column chromatography with gradients of ethyl acetate/hexane separates regioisomers. For diastereomers, chiral stationary phases (e.g., cellulose-based) or recrystallization in ethanol/water mixtures are effective. Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Methodological Considerations

- Contradictions in Solvent Selection : While THF is widely used for alkylation (), dichloromethane may be preferred for acylation to reduce nucleophilic interference ().

- Safety Protocols : Chloroacetyl derivatives are toxic and corrosive. Use fume hoods, nitrile gloves, and emergency eyewash stations. Follow hazard codes H301 (toxic if swallowed) and H314 (causes severe skin burns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.